molecular formula C17H13ClN2OS B10896177 N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10896177
M. Wt: 328.8 g/mol
InChI Key: OXNAXRHJNUMJHJ-UHFFFAOYSA-N
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Description

N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide typically involves the reaction of 6-chloro-2-aminobenzothiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-Chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
  • N-(Benzofuran-3-yl)acetamide

Uniqueness

N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide is unique due to its cyclopropane moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific activity profile .

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H13ClN2OS/c18-11-6-7-14-15(8-11)22-17(19-14)20-16(21)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20,21)

InChI Key

OXNAXRHJNUMJHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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